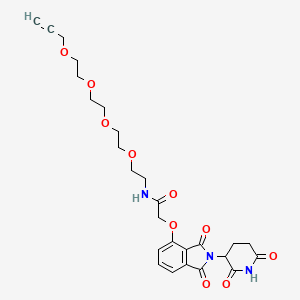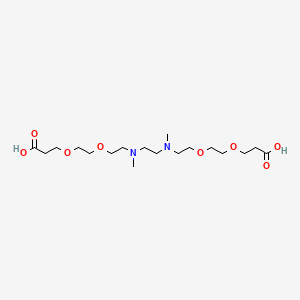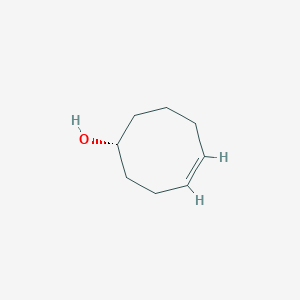
N-Boc-PEG23-bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-PEG23-bromide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a bromide group and a tert-butoxycarbonyl (Boc)-protected amino group. The PEG spacer increases the solubility of the compound in aqueous media, making it a valuable tool in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-PEG23-bromide is synthesized through a series of chemical reactions involving the attachment of a bromide group to a PEG chain and the protection of the amino group with a Boc group. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is functionalized with a bromide group through nucleophilic substitution reactions.
Boc Protection: The amino group is protected with a Boc group under mild acidic conditions to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Raw Material Preparation: High-purity PEG and bromide reagents are prepared.
Reaction Optimization: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like chromatography to remove impurities
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-PEG23-bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it.
Deprotection: The Boc group can be removed under mild acidic conditions to expose the free amine
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Deprotection: Boc deprotection is usually performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature
Major Products Formed
Aplicaciones Científicas De Investigación
N-Boc-PEG23-bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are compounds that induce the degradation of target proteins.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Plays a role in drug delivery systems by enhancing the solubility and stability of therapeutic agents.
Industry: Used in the development of advanced materials and nanotechnology applications
Mecanismo De Acción
N-Boc-PEG23-bromide exerts its effects through its role as a linker in PROTACs. The bromide group allows for nucleophilic substitution reactions, enabling the attachment of various functional groups. The Boc-protected amino group can be deprotected to form a free amine, which can then undergo further reactions to form amide bonds with carboxylic acid-bearing biomolecules. This mechanism allows for the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-PEG2-bromide
- N-Boc-PEG4-bromide
- N-Boc-PEG8-bromide
Uniqueness
N-Boc-PEG23-bromide is unique due to its long PEG chain, which provides increased solubility and flexibility in aqueous media compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H106BrNO25/c1-53(2,3)80-52(56)55-5-7-58-9-11-60-13-15-62-17-19-64-21-23-66-25-27-68-29-31-70-33-35-72-37-39-74-41-43-76-45-47-78-49-51-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59-10-8-57-6-4-54/h4-51H2,1-3H3,(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUSCYIGSUBCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H106BrNO25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














